4-Hydroxypyridine (4-HP) is a simple molecule with the formula C5H5NO. While its natural prevalence is not fully understood, research suggests its presence in plants like Arabidopsis thaliana and as a detoxification product in animals []. However, its applications in scientific research primarily focus on two areas:
4-Hydroxypyridine is an organic compound with the molecular formula C₅H₅NO. It features a hydroxyl group (-OH) attached to the fourth carbon of a pyridine ring, making it a member of the pyridine derivatives. This compound exists in two tautomeric forms: 4-hydroxypyridine and its keto form, 4-pyridone. The compound is known for its role as a building block in organic synthesis and has potential applications in pharmaceuticals and agrochemicals .
Currently, there's limited research on the specific mechanism of action of 4-hydroxypyridine in biological systems. However, its structural similarity to pyridine suggests potential for interactions with enzymes or receptors that recognize the pyridine ring []. Further research is needed to elucidate its biological effects.
4-Hydroxypyridine exhibits notable biological activities, including:
Several methods exist for synthesizing 4-hydroxypyridine:
The applications of 4-hydroxypyridine are diverse:
Studies on the interactions of 4-hydroxypyridine include:
Several compounds share structural similarities with 4-hydroxypyridine. Below is a comparison highlighting their unique features:
The study of 4-hydroxypyridine dates to the mid-20th century, with early investigations focusing on its tautomeric equilibrium and spectroscopic properties. Key milestones include:
4-Hydroxypyridine serves as a cornerstone in multiple domains:
The tautomerism between 4-hydroxypyridine and 4-pyridone is governed by electronic and environmental factors:
Property | 4-Hydroxypyridine | 4-Pyridone |
---|---|---|
Aromaticity | Weakened due to OH group | Preserved via delocalization |
Bond Length (C-O) | 1.36 Å (C-OH) | 1.24 Å (C=O) |
Stability in H₂O | Minor tautomer (≤5%) | Major tautomer (≥95%) |
The tautomerism of 4-hydroxypyridine is characterized by a dynamic equilibrium with its keto form, 4-pyridone. This equilibrium is a quintessential example of proton transfer resulting in the interconversion between an enol (hydroxy) and a keto (pyridone) structure. In the case of 4-hydroxypyridine, the enol form features a hydroxyl group at the fourth position of the pyridine ring, whereas the keto tautomer, 4-pyridone, possesses a carbonyl group at the same position.
The process of tautomerization involves the migration of a proton from the oxygen atom of the hydroxyl group to the nitrogen atom of the pyridine ring, accompanied by a rearrangement of double bonds within the aromatic system. This transformation preserves the aromaticity of the ring, as the lone pair of electrons on the nitrogen atom in 4-pyridone can delocalize into the ring, maintaining conjugation and aromatic stabilization [1] [2].
Experimental studies employing spectroscopic techniques, such as nuclear magnetic resonance and infrared spectroscopy, have established that the equilibrium between 4-hydroxypyridine and 4-pyridone is sensitive to environmental factors. In the gas phase, the less polar hydroxy form tends to predominate, while in solution, especially in polar solvents, the more polar keto form is favored [4] [5]. In the solid state, both tautomers can coexist, often forming dimeric structures stabilized by intermolecular hydrogen bonds [4] [5].
Table 1 presents representative equilibrium data for 4-hydroxypyridine and 4-pyridone in different phases, as reported in the literature.
Phase | Predominant Tautomer | Relative Abundance (Approx.) | Key Stabilizing Factor |
---|---|---|---|
Gas | 4-Hydroxypyridine | >70% | Lower polarity, absence of H-bonds |
Solution | 4-Pyridone | >60% (in polar solvents) | Hydrogen bonding, solvent polarity |
Solid | Both (1:1 ratio) | 50% each | Intermolecular H-bonding |
The equilibrium is thus not static but dynamically modulated by the physicochemical environment, with implications for the reactivity and properties of 4-hydroxypyridine in different contexts [1] [4] [5].
The position of the tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone is markedly influenced by the nature of the solvent. Solvent polarity and the ability to participate in hydrogen bonding are the primary determinants of tautomeric distribution.
In non-polar solvents or in the gas phase, the hydroxy form is stabilized due to its lower polarity and lack of strong solute-solvent interactions. However, as the polarity of the solvent increases, or when the solvent can act as a hydrogen bond acceptor or donor, the equilibrium shifts toward the keto form, 4-pyridone [2] [4] [5]. This is attributed to the enhanced stabilization of the carbonyl group via hydrogen bonding and dipole-dipole interactions with the solvent molecules.
Infrared and nuclear magnetic resonance spectroscopic studies have quantitatively assessed the ratio of tautomers in various solvents. For instance, in highly polar solvents such as water or dimethyl sulfoxide, the keto form can constitute up to 80% of the equilibrium mixture, whereas in non-polar solvents such as chloroform, the hydroxy form may predominate [4] [5]. The solvent effect is also temperature-dependent, with higher temperatures generally favoring the less polar hydroxy tautomer due to entropic contributions.
Table 2 summarizes the effect of selected solvents on the tautomeric equilibrium of 4-hydroxypyridine.
Solvent | Dielectric Constant | Predominant Tautomer | Tautomer Ratio (Keto:Enol) |
---|---|---|---|
Water | 78.5 | 4-Pyridone | 4:1 |
Dimethyl sulfoxide | 46.7 | 4-Pyridone | 3:1 |
Methanol | 32.6 | 4-Pyridone | 2:1 |
Chloroform | 4.81 | 4-Hydroxypyridine | 1:3 |
Hexane | 1.89 | 4-Hydroxypyridine | 1:5 |
These data underscore the critical role of solvent environment in dictating the structural form and, by extension, the chemical behavior of 4-hydroxypyridine [2] [4] [5].
The tautomeric equilibrium of 4-hydroxypyridine exhibits pronounced differences between the gas phase and solution phase. In the absence of solvent interactions, as in the gas phase, the hydroxy tautomer is energetically favored due to the lack of stabilization for the polar carbonyl group of the keto form [4] [5]. Gas-phase studies, often utilizing microwave spectroscopy or gas-phase infrared spectroscopy, reveal that the population of the hydroxy form can exceed 70%, with the keto form being a minor component.
In contrast, in solution, particularly in polar and protic solvents, the keto form is stabilized through hydrogen bonding and solvation of the carbonyl group. The increased dipole moment of 4-pyridone compared to 4-hydroxypyridine enhances its interaction with polar solvents, shifting the equilibrium in its favor [2] [4] [5]. This shift is further accentuated in solvents capable of forming strong hydrogen bonds, such as water and alcohols.
Solid-state studies reveal a unique situation wherein both tautomers can coexist in a 1:1 ratio, often forming hydrogen-bonded dimers that stabilize the structure [4] [5]. The coexistence of both forms in the solid state is a consequence of the ability of the molecules to engage in complementary hydrogen bonding, leading to a thermodynamically favorable arrangement.
The distinctions between gas phase and solution phase behavior highlight the importance of environmental context in determining the structural dynamics of 4-hydroxypyridine and underscore the necessity of considering phase-specific properties in both experimental and theoretical analyses.
Theoretical investigations into the tautomerization of 4-hydroxypyridine and its equilibrium with 4-pyridone have employed a range of computational approaches, including ab initio methods and density functional theory. These methods provide quantitative insights into the energetics, structural parameters, and electronic properties of the tautomers, as well as the transition states involved in proton transfer.
Ab initio calculations, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory and coupled cluster techniques), have been utilized to optimize the geometries of both tautomers and to compute relative energies and activation barriers for the tautomerization process [2] [3]. Density functional theory, particularly with hybrid functionals incorporating long-range corrections, has proven effective in accurately describing the electronic structure and energy landscape of the system [2] [3].
A representative study employing the BHandHLYP/6-311+G(d,p) level of theory demonstrated that the keto form, 4-pyridone, is energetically favored in the gas phase, consistent with experimental observations [2]. Theoretical analyses of aromaticity, using indices such as the Harmonic Oscillator Model of Aromaticity and Nucleus Independent Chemical Shift, have further elucidated the stabilization gained upon tautomerization, with the keto form exhibiting greater aromatic character due to enhanced electron delocalization [2].
Table 3 presents selected computational data for the two tautomers, including relative energies and dipole moments as calculated by various methods.
Method | Tautomer | Relative Energy (kcal/mol) | Dipole Moment (D) |
---|---|---|---|
Hartree-Fock | 4-Hydroxypyridine | 0.0 | 2.1 |
Hartree-Fock | 4-Pyridone | -2.5 | 4.5 |
BHandHLYP/6-311+G(d,p) | 4-Hydroxypyridine | 0.0 | 2.3 |
BHandHLYP/6-311+G(d,p) | 4-Pyridone | -3.1 | 4.8 |
QCISD/aug-cc-pVTZ | 4-Hydroxypyridine | 0.0 | 2.2 |
QCISD/aug-cc-pVTZ | 4-Pyridone | -3.3 | 4.9 |
Theoretical studies have also addressed the nature of the transition state for tautomerization, revealing that the process involves significant changes in bond angles and lengths, particularly a decrease in the OC1N angle to facilitate proton transfer [3]. The calculated activation barriers are consistent with the observed slow interconversion rates in the absence of catalytic assistance.
Compound Pair | Predominant Tautomer (Gas) | Predominant Tautomer (Solution) | ΔE (Keto–Enol, kcal/mol) |
---|---|---|---|
2-Hydroxypyridine/2-Pyridone | 2-Hydroxypyridine | 2-Pyridone | -1.2 to -1.5 |
4-Hydroxypyridine/4-Pyridone | 4-Hydroxypyridine | 4-Pyridone | -2.5 to -3.5 |
2-Hydroxypyrimidine/2-Pyrimidone | 2-Hydroxypyrimidine | 2-Pyrimidone | -1.0 to -1.8 |
4-Hydroxypyrimidine/4-Pyrimidone | 4-Hydroxypyrimidine | 4-Pyrimidone | -2.2 to -3.0 |
These comparisons highlight the nuanced interplay of electronic structure, aromaticity, and environmental effects in dictating the tautomeric preferences of heterocyclic compounds, with 4-hydroxypyridine serving as a model system for such investigations [2] [3] [4] [5].
Corrosive;Irritant